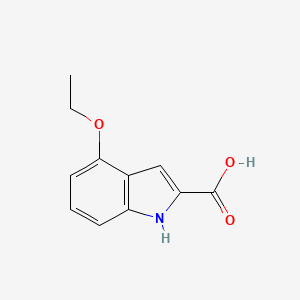

4-Ethoxy-1H-indole-2-carboxylic acid

Description

Significance of the Indole-2-carboxylic Acid Core in Contemporary Medicinal Chemistry

The indole-2-carboxylic acid scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is recurrently found in compounds with diverse biological activities. nih.gov This core is a key component in numerous natural and synthetic molecules that have shown therapeutic potential. nih.gov The presence of both a hydrogen bond donor (the indole (B1671886) NH group) and a hydrogen bond acceptor (the carboxylic acid group) allows for specific interactions with biological targets such as enzymes and receptors.

Indole derivatives, in general, are known to exhibit a wide array of pharmacological effects, including anti-inflammatory, antimicrobial, antiviral, and anticancer properties. mdpi.com Specifically, the indole-2-carboxylic acid moiety has been identified as a promising scaffold for the development of inhibitors for various enzymes. For instance, derivatives of indole-2-carboxylic acid have been investigated as inhibitors of HIV-1 integrase, an essential enzyme for viral replication. nih.govnih.govmdpi.com In these studies, the indole core and the C2 carboxyl group were found to chelate with magnesium ions in the enzyme's active site, highlighting the critical role of this structural arrangement. nih.govnih.govmdpi.com

Furthermore, research into indole-2-carboxylic acid derivatives has shown their potential as dual inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO), which are enzymes implicated in tumor immunotherapy. sci-hub.se The versatility of the indole-2-carboxylic acid core allows for modifications at various positions on the indole ring, leading to a wide range of compounds with tailored biological activities.

Overview of Academic Research Pertaining to 4-Ethoxy-1H-indole-2-carboxylic Acid and its Analogues

While specific academic research focusing solely on this compound is limited in publicly available literature, extensive studies on its analogues, particularly those with substitutions at the 4-position of the indole ring, provide valuable insights into its potential areas of investigation.

Research on 4-substituted indole-2-carboxylic acid derivatives has explored their potential as inhibitors of enzymes like IDO1 and TDO. sci-hub.se In these studies, the nature and position of the substituent on the indole ring were found to be crucial for the inhibitory activity. While a direct biological evaluation of the 4-ethoxy derivative is not detailed in these specific studies, the exploration of various substituents at this position suggests that an ethoxy group could modulate the compound's electronic and steric properties, thereby influencing its interaction with biological targets.

The synthesis of 4-alkoxy-1H-indole-2-carboxylic acids, a class of compounds to which this compound belongs, is a key area of chemical research. The general synthesis of indole-2-carboxylic acid esters can be achieved through methods like the Fischer indole synthesis, followed by hydrolysis to obtain the carboxylic acid. orgsyn.org For instance, ethyl 1H-indole-2-carboxylate can be synthesized from 1H-indole-2-carboxylic acid and subsequently used as a precursor for various derivatives. mdpi.comnih.gov The introduction of an ethoxy group at the 4-position would require a specific synthetic strategy, likely involving a starting material with the desired alkoxy group already in place.

The following table provides a summary of key research areas for indole-2-carboxylic acid analogues, which can be considered relevant for understanding the potential research landscape of this compound.

Interactive Data Table: Research on Indole-2-Carboxylic Acid Analogues

| Research Area | Key Findings | Relevant Analogues |

| Antiviral Activity | Inhibition of HIV-1 integrase through chelation of metal ions in the active site. nih.govnih.govmdpi.com | Various substituted indole-2-carboxylic acids. |

| Anticancer Research | Dual inhibition of IDO1 and TDO enzymes for potential immunotherapy. sci-hub.se | 4-substituted indole-2-carboxylic acid derivatives. sci-hub.se |

| Anti-inflammatory | Development of novel anti-inflammatory agents. | General indole derivatives. mdpi.com |

| Antimicrobial Activity | Broad-spectrum antimicrobial potential. | General indole derivatives. mdpi.com |

Contextualization within the Broader Indole Derivative Landscape

The study of this compound is situated within the vast and continuously expanding field of indole chemistry. The indole nucleus is a fundamental heterocyclic scaffold found in a multitude of biologically active compounds, including the essential amino acid tryptophan and the neurotransmitter serotonin. nih.gov This prevalence in nature has inspired chemists to synthesize a vast library of indole derivatives for pharmacological screening. mdpi.com

The biological profile of an indole derivative is highly dependent on the nature and position of its substituents. For example, the introduction of an ethoxy group at the 4-position of the indole-2-carboxylic acid core can be expected to alter its lipophilicity and electronic properties compared to the unsubstituted parent compound. These modifications can, in turn, affect its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its binding affinity to specific biological targets.

The broader research on indole derivatives continues to uncover new therapeutic potentials, from anticancer and antiviral agents to treatments for neurological disorders. mdpi.comresearchgate.net The exploration of specific analogues like this compound contributes to this ever-growing body of knowledge, with the potential to uncover novel compounds with improved efficacy and selectivity.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

4-ethoxy-1H-indole-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO3/c1-2-15-10-5-3-4-8-7(10)6-9(12-8)11(13)14/h3-6,12H,2H2,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJWIZTFZBBEWOJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC2=C1C=C(N2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29970-01-2 | |

| Record name | 4-ethoxy-1H-indole-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 4 Ethoxy 1h Indole 2 Carboxylic Acid

Strategies for the Preparation of 4-Ethoxy-1H-indole-2-carboxylic Acid

The construction of the this compound framework can be approached through several synthetic strategies. These generally involve either the formation of the indole (B1671886) ring with the ethoxy group already in place or the introduction of the ethoxy moiety onto a pre-formed indole nucleus.

A common and versatile method for indole synthesis is the Fischer indole synthesis, which involves the acid-catalyzed reaction of a substituted phenylhydrazine with an aldehyde or ketone. wikipedia.org For the synthesis of this compound, a plausible precursor would be (3-ethoxyphenyl)hydrazine, which would react with pyruvic acid or a pyruvate ester. taylorandfrancis.comnih.gov The reaction typically proceeds by forming a phenylhydrazone intermediate, which then undergoes a wikipedia.orgwikipedia.org-sigmatropic rearrangement under acidic conditions to form the indole ring. wikipedia.org

Another prominent strategy for constructing the indole-2-carboxylic acid scaffold is the Reissert indole synthesis. This method involves the condensation of o-nitrotoluene with diethyl oxalate to form an o-nitrophenylpyruvic ester, which is then reductively cyclized to the indole-2-carboxylic acid ester. bhu.ac.in To adapt this for the target molecule, a starting material such as 1-ethoxy-2-methyl-3-nitrobenzene would be required.

The reaction conditions for these cyclization reactions are critical and can influence the yield and purity of the final product. The Fischer indole synthesis can be catalyzed by various Brønsted or Lewis acids, including hydrochloric acid, sulfuric acid, polyphosphoric acid, zinc chloride, and boron trifluoride. wikipedia.org The choice of acid and solvent can impact the regioselectivity when using unsymmetrical ketones. thermofisher.com

| Synthetic Strategy | Key Precursors | Typical Reagents and Conditions | Reference |

| Fischer Indole Synthesis | (3-ethoxyphenyl)hydrazine, Pyruvic acid or Pyruvate ester | Brønsted or Lewis acid (e.g., HCl, H₂SO₄, PPA, ZnCl₂) | wikipedia.orgtaylorandfrancis.comnih.gov |

| Reissert Indole Synthesis | 1-Ethoxy-2-methyl-3-nitrobenzene, Diethyl oxalate | 1. Base (e.g., NaOEt) for condensation; 2. Reducing agent (e.g., H₂, Pd/C or Zn/CH₃COOH) for reductive cyclization | bhu.ac.in |

The regioselective introduction of the ethoxy group at the C4 position of the indole ring is a crucial step in the synthesis of this compound. One effective strategy involves the use of a starting material that already contains the desired oxygen functionality at the corresponding position of the benzene (B151609) ring, which will become the C4 position of the indole.

An alternative approach is the direct etherification of a 4-hydroxyindole precursor. The synthesis of 4-hydroxyindole has been accomplished through various routes. jlu.edu.cnonlinescientificresearch.com Once 4-hydroxyindole or its 2-carboxylate ester is obtained, a Williamson ether synthesis can be performed. This involves the deprotonation of the phenolic hydroxyl group with a suitable base, followed by reaction with an ethylating agent such as ethyl iodide or diethyl sulfate. The regioselectivity of this alkylation is generally high for the phenolic hydroxyl group over the indole nitrogen under appropriate conditions.

A more advanced and highly regioselective method for the synthesis of 4-alkoxyindoles has been developed starting from 2,3-dihalophenols. This strategy involves a directed ortho-metalation, followed by a Sonogashira coupling and a tandem amination/cyclization reaction, which allows for the specific construction of 4-substituted indoles. nih.gov

| Method | Precursor | Reagents for Ethoxylation | Key Features | Reference |

| Williamson Ether Synthesis | 4-Hydroxyindole-2-carboxylic acid ester | Base (e.g., K₂CO₃, NaH), Ethylating agent (e.g., C₂H₅I, (C₂H₅)₂SO₄) | Etherification of a pre-existing hydroxyl group. | nih.gov |

| Synthesis from Dihalophenols | 2,3-Dihalophenol | Series of reactions including ortho-metalation, Sonogashira coupling, and cyclization. | High regioselectivity for the 4-position. | nih.gov |

The carboxylic acid group at the C2 position of the indole ring can be manipulated through various standard organic transformations. If the indole synthesis yields an ester (e.g., from a pyruvate ester in the Fischer synthesis), the corresponding carboxylic acid can be obtained through hydrolysis, typically under basic conditions using aqueous sodium hydroxide or potassium hydroxide, followed by acidic workup. orgsyn.orgmdpi.com

Conversely, the carboxylic acid can be converted to its ester, for example, the ethyl ester, through Fischer esterification. This involves reacting the carboxylic acid with ethanol in the presence of a catalytic amount of a strong acid such as sulfuric acid. orgsyn.org The ester can serve as a protecting group for the carboxylic acid during subsequent reactions or can be a target molecule in its own right.

The carboxylic acid can also be converted to other functional groups. For instance, reduction with a strong reducing agent like lithium aluminum hydride would yield the corresponding 2-hydroxymethylindole derivative. orgsyn.org

Derivatization and Functionalization of the this compound Scaffold

The this compound core provides multiple sites for further chemical modification, including the indole nitrogen, the C3 position of the pyrrole ring, and the benzene ring.

The indole ring is an electron-rich heterocycle, making it susceptible to electrophilic attack. The presence of the electron-donating ethoxy group at C4 and the electron-withdrawing carboxylic acid group at C2 influences the reactivity and regioselectivity of these reactions.

Electrophilic substitution in indoles typically occurs at the C3 position, as the resulting cationic intermediate is more stable. bhu.ac.inquimicaorganica.org The electron-donating nature of the 4-ethoxy group would further activate the ring towards electrophilic attack. Common electrophilic substitution reactions include halogenation, nitration, sulfonation, and Friedel-Crafts acylation and alkylation. quimicaorganica.orgresearchgate.net

For instance, Vilsmeier-Haack formylation, using phosphoryl chloride and dimethylformamide, would be expected to introduce a formyl group at the C3 position. quimicaorganica.org Similarly, Mannich reactions can be used to introduce aminomethyl groups at C3. quimicaorganica.org The directing effects of the substituents would strongly favor substitution at the C3 position. It is important to note that under strongly acidic conditions, polymerization of the indole ring can be a competing side reaction. nih.gov

| Reaction | Typical Reagents | Expected Position of Substitution | Reference |

| Halogenation | NBS, NCS, Br₂ | C3 | quimicaorganica.org |

| Nitration | HNO₃ / Ac₂O | C3 | quimicaorganica.org |

| Sulfonation | SO₃-pyridine complex | C3 | quimicaorganica.org |

| Vilsmeier-Haack Formylation | POCl₃, DMF | C3 | quimicaorganica.org |

| Friedel-Crafts Acylation | Acyl chloride, Lewis acid | C3 | researchgate.net |

| Mannich Reaction | Formaldehyde, Secondary amine | C3 | quimicaorganica.org |

Chemical Reactions on the Indole Ring System

Transformations Involving the Carboxylic Acid Moiety

The carboxylic acid group at the C2 position of the indole ring is a versatile functional handle that can be readily converted into a variety of other functionalities, most notably esters and amides. These transformations are fundamental in the synthesis of more complex molecules and for modulating the physicochemical properties of the parent compound.

One of the most common transformations of this compound is its conversion to the corresponding ethyl ester. This is typically achieved through Fischer esterification, which involves reacting the carboxylic acid with ethanol in the presence of a catalytic amount of a strong acid, such as sulfuric acid. The reaction is generally heated to drive the equilibrium towards the formation of the ester. For instance, the esterification of the related 3-bromo-1H-indole-2-carboxylic acid is accomplished by heating in anhydrous ethanol with concentrated sulfuric acid for 2 hours nih.gov. This method provides a straightforward route to ethyl 4-ethoxy-1H-indole-2-carboxylate, a key intermediate for further modifications.

The synthesis of amides from this compound is another crucial transformation, often employed in the development of biologically active compounds. This can be achieved by reacting the carboxylic acid with an amine in the presence of a coupling agent. Common coupling agents include carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with an additive such as 1-hydroxybenzotriazole (HOBt) to suppress side reactions and improve yields. For example, a general protocol for amide bond formation involves the use of EDC and 4-(dimethylamino)pyridine (DMAP) with a catalytic amount of HOBt, which has been shown to be effective for coupling carboxylic acids with even electron-deficient amines nih.gov.

Below is a table summarizing these key transformations of the carboxylic acid moiety:

| Transformation | Reagents and Conditions | Product |

| Esterification | Ethanol, catalytic H2SO4, heat | Ethyl 4-ethoxy-1H-indole-2-carboxylate |

| Amide Formation | Amine, EDC, HOBt, DMAP | N-substituted 4-ethoxy-1H-indole-2-carboxamide |

Modifications at the Indole Nitrogen (N1) and Other Positions

The indole nitrogen (N1) provides another site for functionalization, with N-alkylation being a common modification. This is often performed on the corresponding ester, ethyl 4-ethoxy-1H-indole-2-carboxylate, to avoid potential complications with the acidic proton of the carboxylic acid. The N-alkylation can be achieved by treating the indole ester with an alkyl halide in the presence of a base. A study on the alkylation of ethyl indol-2-carboxylate demonstrated successful N-alkylation using aqueous potassium hydroxide in acetone mdpi.com. The resulting N-alkylated ester can then be hydrolyzed back to the carboxylic acid by treatment with a stronger base or by adjusting the reaction conditions, such as increasing the amount of potassium hydroxide and water mdpi.com. This two-step process allows for the selective introduction of various alkyl groups at the N1 position.

The general scheme for the N-alkylation and subsequent hydrolysis is as follows:

N-Alkylation of the Ester: Ethyl 4-ethoxy-1H-indole-2-carboxylate is treated with an alkyl halide (e.g., methyl iodide, benzyl bromide) and a base (e.g., KOH) in a suitable solvent (e.g., acetone) to yield ethyl 1-alkyl-4-ethoxy-1H-indole-2-carboxylate.

Hydrolysis of the N-Alkylated Ester: The resulting ester is then hydrolyzed, typically with an aqueous base, to afford the corresponding 1-alkyl-4-ethoxy-1H-indole-2-carboxylic acid.

This methodology provides access to a range of N-substituted this compound derivatives, which are valuable for structure-activity relationship studies in drug discovery.

Development of Complex Indole-Based Architectures

This compound and its derivatives are valuable precursors for the synthesis of more complex, often polycyclic, indole-based architectures. These intricate structures are of significant interest due to their prevalence in natural products and their potential as therapeutic agents.

One approach to building complex architectures involves the functionalization of the indole core, followed by cyclization reactions. For instance, the synthesis of pyrimido[4,5-b]indoles, a class of fused heterocyclic compounds with diverse biological activities, can be initiated from functionalized indole derivatives nih.gov. While not directly starting from this compound, the general strategies employed in such syntheses highlight the potential of this building block. For example, an indole-2-carboxylate (B1230498) can be elaborated at the C3 position, and subsequent transformations can lead to the construction of a fused pyrimidine (B1678525) ring.

Furthermore, the indole-2-carboxylic acid moiety itself can be a key component in the synthesis of complex molecules. For example, indole-2-carboxylic acid derivatives have been utilized as scaffolds for the development of HIV-1 integrase inhibitors nih.gov. In these studies, the indole core and the C2-carboxylic acid group were found to be crucial for chelating with metal ions in the active site of the enzyme. Further structural modifications at other positions of the indole ring led to the development of potent inhibitors nih.gov. This demonstrates how this compound can serve as a foundational structure for the design and synthesis of complex and biologically active molecules.

Medicinal Chemistry and Pharmacological Investigations of 4 Ethoxy 1h Indole 2 Carboxylic Acid Derivatives

Design and Synthesis of Structurally Modified Analogues

The journey from a lead compound to a potential drug candidate involves meticulous design and synthetic strategies aimed at optimizing its pharmacological profile. For derivatives of 4-ethoxy-1H-indole-2-carboxylic acid, researchers have employed a combination of structure-guided design principles and synthetic methodologies to create a diverse library of analogues.

Structure-Guided Design Principles

Structure-guided design is a cornerstone of modern medicinal chemistry, leveraging the three-dimensional structural information of a biological target to design more effective and selective inhibitors. In the context of developing antiviral agents from the indole-2-carboxylic acid scaffold, this approach has been instrumental.

Researchers have focused on HIV-1 integrase, a critical enzyme for viral replication, as a primary target. mdpi.comnih.gov Molecular docking studies have revealed that the indole (B1671886) nucleus and the C2-carboxyl group of the parent indole-2-carboxylic acid can chelate with two essential Mg²⁺ ions within the active site of the integrase enzyme. rsc.orgnih.gov This key interaction serves as the foundation for designing new analogues.

Further computational analyses have guided the structural modifications of the indole core. For instance, the introduction of a halogenated benzene (B151609) ring at the C6 position was predicted to enhance binding through π–π stacking interactions with the viral DNA. rsc.org Similarly, adding a long branch at the C3 position was shown to improve interactions with a hydrophobic cavity near the active site of the integrase. mdpi.comnih.gov These computational insights have been pivotal in prioritizing synthetic targets with a higher probability of potent inhibitory activity.

Evaluation of Biological Activities and Therapeutic Potential

Following the successful synthesis of novel analogues, the next critical step is to assess their biological activities and therapeutic potential. For derivatives of this compound, the primary focus of these evaluations has been on their antiviral efficacy.

Antiviral Efficacy Studies

A significant body of research has been dedicated to exploring the antiviral properties of indole-2-carboxylate (B1230498) derivatives against a range of viruses. nih.gov These studies have identified compounds with broad-spectrum antiviral activity, demonstrating the versatility of this chemical scaffold. nih.gov

Inhibition of HIV-1 Integrase Activity

A key area of investigation has been the development of indole-2-carboxylic acid derivatives as inhibitors of HIV-1 integrase, an enzyme that is essential for the virus to integrate its genetic material into the host cell's DNA. mdpi.comnih.gov By blocking this step, these inhibitors can effectively halt the viral replication cycle.

Systematic optimization of the parent indole-2-carboxylic acid scaffold has led to the discovery of potent inhibitors. For example, through modifications at the C2, C3, and C6 positions of the indole core, a series of derivatives were synthesized that exhibited significantly improved inhibitory effects against HIV-1 integrase. mdpi.com One notable derivative, compound 17a , demonstrated a marked inhibition of the enzyme with an IC₅₀ value of 3.11 μM. rsc.org Further structural refinements led to the identification of compound 20a , which displayed an even more potent integrase inhibitory effect, with an IC₅₀ value of 0.13 μM. mdpi.comnih.gov

| Compound | Target | IC₅₀ (μM) |

|---|---|---|

| 17a | HIV-1 Integrase | 3.11 |

| 20a | HIV-1 Integrase | 0.13 |

Elucidation of Antiviral Mechanisms

Understanding the mechanism by which these compounds exert their antiviral effects is crucial for their further development. For the indole-2-carboxylic acid derivatives targeting HIV-1, the primary mechanism of action is the inhibition of the strand transfer step catalyzed by the integrase enzyme. rsc.orgmdpi.com

Binding mode analysis has provided a detailed picture of the molecular interactions at the heart of this inhibition. rsc.org The indole core and the carboxyl group at the C2 position play a critical role by chelating the two magnesium ions in the enzyme's active site. rsc.orgnih.gov This interaction effectively blocks the enzyme from carrying out its function.

Anticancer and Antitumor Research

Derivatives of indole-2-carboxylic acid have been a significant area of focus in the development of novel anticancer agents. Research has particularly emphasized their role in modulating programmed cell death and their selective effects on cancer cells.

Myeloid cell leukemia-1 (Mcl-1) is an anti-apoptotic protein belonging to the Bcl-2 family. Its overexpression is a common feature in various cancers, contributing to tumor cell survival and resistance to therapy. researchgate.net Consequently, the development of Mcl-1 inhibitors is a promising strategy in cancer treatment. The indole-2-carboxylic acid scaffold has been identified as a core component in the design of potent Mcl-1 inhibitors. researchgate.netnih.gov

These compounds function by mimicking the BH3-only proteins, which are the natural antagonists of anti-apoptotic proteins like Mcl-1. By binding to a hydrophobic groove on Mcl-1, these inhibitors prevent it from sequestering pro-apoptotic proteins such as Bak and Bax. This unleashes the pro-apoptotic proteins, leading to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent activation of the caspase cascade, ultimately resulting in apoptosis. researchgate.net

In the context of structure-activity relationship (SAR) studies of indole-based Mcl-1 inhibitors, modifications at various positions of the indole ring have been explored to enhance binding affinity and selectivity. One study on pyrimidine (B1678525) Mcl-1 inhibitors investigated modifications of an ether group at the 4-position of an associated indole moiety. It was noted that a 4-ethoxy (4-OEt) group was the largest ether that was well-tolerated, maintaining cellular potency. nih.gov This suggests that the ethoxy substitution at the 4-position of the indole ring is a viable modification in the design of Mcl-1 inhibitors.

Research on a series of indole-2-carboxylic acid benzylidene-hydrazides identified them as potent inducers of apoptosis. nih.gov These compounds were found to arrest cancer cells in the G2/M phase of the cell cycle and trigger apoptosis. nih.gov

Table 1: Activity of selected Indole-2-carboxylic Acid Derivatives as Apoptosis Inducers

| Compound ID | Modification | Cell Line | Activity | Reference |

|---|---|---|---|---|

| 3a | 5-chloro-3-methyl-indole-2-carboxylic acid (4-nitrobenzylidene)-hydrazide | T47D | G2/M arrest and apoptosis induction | nih.gov |

| 9a | 5-methyl-3-phenyl-indole-2-carboxylic acid (4-methylbenzylidene)-hydrazide | T47D | EC50 = 0.1 µM (caspase activation) | nih.gov |

| 9b | 5-chloro-3-phenyl-indole-2-carboxylic acid (4-nitrobenzylidene)-hydrazide | T47D | EC50 = 0.1 µM (caspase activation), GI50 = 0.9 µM (growth inhibition) | nih.gov |

A critical aspect of anticancer drug development is ensuring that the cytotoxic effects are selective towards cancer cells, with minimal impact on normal, healthy cells. While specific studies on the selective cytotoxicity of this compound are not extensively detailed in the reviewed literature, the broader class of indole-2-carboxylic acid derivatives has been evaluated for this property.

For instance, novel 1H-indole-2-carboxylic acid derivatives targeting the 14-3-3η protein have been synthesized and evaluated for their antitumor activity in liver cancer. nih.gov One of the lead compounds from this series, C11, demonstrated potent inhibitory activities against several human liver cancer cell lines, including chemotherapy-resistant cells. nih.gov Importantly, this compound was found to be relatively safe against the hERG channel, which is a key indicator for cardiac safety, and showed moderate stability in liver microsomes. nih.gov

Furthermore, studies on other indole derivatives have shown a degree of selectivity. For example, certain N-(purin-6-yl)aminopolymethylene carboxylic acids showed that normal fibroblasts were less sensitive to the compounds than tumor cells, indicating a selective action. nih.gov While these findings are promising for the indole scaffold in general, specific selective cytotoxicity data for this compound is not available in the provided search results.

Antimicrobial and Anti-leishmanial Investigations

The indole nucleus is a common motif in compounds exhibiting a wide range of biological activities, including antimicrobial and antiparasitic effects. However, specific research focusing on the antimicrobial and anti-leishmanial properties of this compound is limited in the available literature.

General studies on indole derivatives have shown promise in this area. For instance, a novel carboxylic acid from Pseudomonas aeruginosa, containing an indole moiety, demonstrated significant antimicrobial efficacy against Methicillin-Resistant Staphylococcus aureus (MRSA). nih.gov This compound exhibited low minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) values. nih.gov Other research has indicated that indole derivatives substituted with 1,2,4-triazole (B32235) and 1,3,4-thiadiazole (B1197879) possess a broad spectrum of antimicrobial activity.

In the context of anti-leishmanial agents, various heterocyclic compounds are under investigation. While indole-based compounds are of interest in drug discovery for parasitic diseases, specific studies evaluating this compound against Leishmania species were not identified in the search results. Research in this area has focused on other scaffolds, such as anthracene (B1667546) endoperoxides and oxabicyclo[3.3.1]nonanones. nih.govresearchgate.net

Central Nervous System (CNS) Related Pharmacological Studies

The indole structure is a key component of many neuroactive compounds, including neurotransmitters like serotonin. Consequently, indole derivatives are of significant interest in the development of therapies for CNS disorders.

The N-methyl-D-aspartate (NMDA) receptor is a crucial ionotropic glutamate (B1630785) receptor involved in synaptic plasticity and excitotoxicity. Research has shown that indole-2-carboxylic acid (I2CA) acts as a specific and competitive antagonist at the glycine (B1666218) binding site of the NMDA receptor. nih.govscispace.com The potentiation of NMDA-gated currents by glycine is inhibited by I2CA. nih.govscispace.com This suggests a potential role for indole-2-carboxylic acid derivatives in modulating NMDA receptor activity, which is relevant for conditions associated with excitotoxicity, such as stroke and epilepsy. nih.gov Tricyclic indole-2-carboxylic acids have also been identified as highly active and selective antagonists for the glycine binding site of the NMDA receptor. nih.gov

The cannabinoid receptor 1 (CB1), a G-protein coupled receptor, is another important target in the CNS. The discovery of indole-2-carboxamides as CB1 receptor antagonists has opened avenues for therapeutic interventions in areas such as appetite regulation. researchgate.net Structure-activity relationship studies on these compounds have aimed to optimize their potency and pharmacokinetic properties. researchgate.net While these findings are for indole-2-carboxamides, they highlight the potential of the indole-2-carboxylic acid scaffold in modulating the endocannabinoid system.

The neuroprotective potential of indole-based compounds is an active area of research for neurodegenerative diseases like Alzheimer's and Parkinson's disease. nih.gov The modulation of targets such as the NMDA receptor is relevant in this context, as excitotoxicity is implicated in neuronal cell death in these conditions. nih.gov

The presence of a carboxylic acid group at the C2 position of the indole ring has been identified as crucial for the activity of some indole-based compounds in models relevant to neurodegenerative diseases. nih.gov While the direct evaluation of this compound in neurodegenerative disorder models is not specified in the provided search results, the foundational role of the indole-2-carboxylic acid structure in interacting with CNS targets suggests its potential as a scaffold for the development of novel therapeutic agents for these conditions.

Anti-inflammatory and Immunomodulatory Research

While the broader class of indole derivatives has been investigated for anti-inflammatory and immunomodulatory properties, no specific studies were identified that focused on this compound or its direct derivatives for the targets outlined below.

Inhibition of Key Inflammatory Enzymes (e.g., cPLA2a)

There is no available research data detailing the inhibitory activity of this compound against cytosolic phospholipase A2 alpha (cPLA2a) or other key inflammatory enzymes.

Immunotherapeutic Target Inhibition (e.g., IDO1/TDO)

Scientific literature lacks specific data on the efficacy of this compound as an inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1) or tryptophan 2,3-dioxygenase (TDO).

Antioxidant Activity Profiling

No dedicated studies on the antioxidant or radical-scavenging properties of this compound could be located in the existing literature.

Comprehensive Structure-Activity Relationship (SAR) Analyses

Due to the absence of primary biological activity data for the parent compound, no structure-activity relationship (SAR) analyses have been published. The development of SAR and pharmacophore models is contingent on initial data from biological screening, which is not available for this specific molecule in the context of the requested targets.

Correlating Structural Variations with Biological Potency and Selectivity

There are no studies available that explore how modifying the structure of this compound affects its biological potency or selectivity for any anti-inflammatory or immunomodulatory targets.

Identification of Pharmacophoric Requirements for Target Interaction

The key structural features and chemical properties (pharmacophore) required for this compound to interact with targets such as cPLA2a, IDO1, or TDO have not been defined, as no such interactions have been reported.

Ligand Efficiency and Optimization Strategies

In the realm of medicinal chemistry, the optimization of lead compounds is a critical process aimed at enhancing potency, selectivity, and pharmacokinetic properties. For derivatives of this compound, two key metrics guide these optimization efforts: Ligand Efficiency (LE) and Lipophilic Ligand Efficiency (LLE). LE provides a measure of the binding energy per heavy atom, offering insight into how efficiently a molecule binds to its target. LLE relates potency to lipophilicity, which is a crucial factor in determining the developability of a drug candidate.

Optimization strategies for this class of compounds often revolve around systematic structural modifications to improve these efficiency metrics. This involves exploring the structure-activity relationships (SAR) by modifying various positions of the indole scaffold.

One common approach is the introduction of different substituents on the indole ring to explore interactions with the target protein. For instance, in the development of HIV-1 integrase inhibitors based on the indole-2-carboxylic acid scaffold, modifications at the C3 position were investigated. The introduction of methoxyphenyl groups at this position was found to enhance inhibitory activity, suggesting that these groups could interact favorably with a hydrophobic cavity in the enzyme's active site. nih.gov

Another optimization strategy involves modifying the linker between the indole core and other parts of the molecule. In the development of D3 dopamine (B1211576) receptor selective ligands, replacing a single bond with a double bond linkage between the carboxylic group and a 4-phenylpiperazyl moiety led to an increase in selectivity for the D3 receptor over the D2 receptor. nih.gov

The following table presents data on the ligand efficiency of various indole-2-carboxylic acid derivatives, illustrating how structural changes impact this key parameter.

| Compound | Target | Binding Affinity (IC50 or Ki, nM) | Heavy Atom Count (HAC) | Ligand Efficiency (LE) |

|---|---|---|---|---|

| Indole-2-carboxylic acid derivative 1 | HIV-1 Integrase | 32370 | 12 | 0.79 |

| Derivative 4a (with 2-methoxyphenyl at C3) | HIV-1 Integrase | 10060 | 23 | 0.36 |

| Derivative 4b (with 3-methoxyphenyl (B12655295) at C3) | HIV-1 Integrase | 15700 | 23 | 0.40 |

| Indolyl carboxylic acid amide 14a | D3 Dopamine Receptor | 1.5 | - | - |

| Indolyl carboxylic acid amide 14b | D3 Dopamine Receptor | 0.18 | - | - |

Further optimization strategies can involve the modification of the carboxylic acid group itself. Bioisosteric replacement of the carboxylic acid can be explored to improve pharmacokinetic properties, such as membrane permeability and metabolic stability, while maintaining the key interactions with the target.

The table below showcases the impact of structural modifications on the inhibitory activity of indole-2-carboxylic acid derivatives against Indoleamine 2,3-dioxygenase 1 (IDO1), a target in cancer immunotherapy.

| Compound | Modification | IDO1 IC50 (µM) |

|---|---|---|

| 9a | - | >40 |

| 9k | - | >40 |

| 9q (N-methylation of 9a) | Methylation of indole nitrogen | No inhibitory activity |

| 9r (N-methylation of 9k) | Methylation of indole nitrogen | No inhibitory activity |

| 9s | Replacement of indole with benzothiophene | No inhibitory activity |

These examples underscore the importance of a systematic and data-driven approach to the optimization of this compound derivatives. By carefully analyzing the structure-activity relationships and leveraging metrics like ligand efficiency, medicinal chemists can rationally design compounds with improved therapeutic potential.

Computational and Theoretical Approaches in the Study of 4 Ethoxy 1h Indole 2 Carboxylic Acid and Its Analogues

Molecular Docking and Ligand-Protein Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is frequently used to predict the binding mode of small molecule ligands, such as indole-2-carboxylic acid derivatives, to the active site of a protein.

Molecular docking simulations have been instrumental in predicting the binding modes and affinities of indole-2-carboxylic acid analogues with various protein targets. sci-hub.senih.gov These studies typically involve docking the small molecule into the crystal structure of the target protein to identify the most energetically favorable conformation, often expressed as a binding free energy (ΔG). nih.gov

For instance, in a study of indole-2-carboxylic acid derivatives as potential HIV-1 integrase inhibitors, molecular docking was used to predict binding affinities and modes. The results showed that the indole (B1671886) nitrogen and the 2-carboxyl group could chelate two magnesium ions within the enzyme's active site, a critical interaction for inhibitory activity. nih.gov The calculated binding free energies for several derivatives highlight the utility of this approach in ranking potential inhibitors. nih.gov

| Compound | Binding Free Energy (ΔG, kcal/mol) | Ligand Efficiency |

|---|---|---|

| Indole-2-carboxylic acid (1) | -9.49 | 0.79 |

| Derivative 4a | -8.39 | 0.36 |

| Derivative 4b | -9.25 | 0.40 |

| Derivative 10a | -10.37 | 0.37 |

| Derivative 13b | -8.09 | 0.34 |

The carboxylate group is a common feature in these ligands and its binding mode can vary, including chelating and bridging interactions. buffalo.edu Computational predictions help elucidate these specific binding patterns, guiding further structural optimization of potential drug candidates. sci-hub.senih.gov

Beyond predicting binding poses, computational studies provide a detailed analysis of the non-covalent interactions that stabilize the ligand-protein complex. These interactions are crucial for binding affinity and selectivity. For indole-2-carboxylic acid derivatives, several key types of interactions are consistently observed in docking studies.

Hydrogen Bonding: The carboxylate and indole N-H groups are prime candidates for forming hydrogen bonds. Molecular docking of 7-(Trifluoromethyl)-1H-indole-2-carboxylic acid (TICA) with human placental aromatase revealed the formation of polar hydrogen bonds within the binding cavity. nih.gov Similarly, the carboxyl group of fatty acids, which share a functional group with the title compound, is known to interact with key residues like Arginine-120 and Tyrosine-355 in the cyclooxygenase active site. nih.gov

Hydrophobic Interactions: The indole ring system and any alkyl or aryl substituents contribute to hydrophobic interactions with nonpolar residues in the active site. nih.govnih.gov

π-Stacking Interactions: The aromatic indole core can engage in π-π stacking interactions with aromatic residues (e.g., Phenylalanine, Tyrosine, Tryptophan) in the protein or with DNA bases, as seen in the case of HIV-1 integrase inhibitors where a π-stacking interaction was observed between the indole core and a deoxyadenosine (B7792050) (dA21) residue. nih.gov

Chelation: The ability of the indole-2-carboxylic acid scaffold to chelate metal ions, such as Mg²⁺, can be a critical component of its binding mode in metalloenzymes. nih.gov

These detailed interaction maps provide a structural rationale for the observed biological activity and serve as a foundation for designing new analogues with improved potency.

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), offer a powerful means to investigate the intrinsic electronic properties of molecules like 4-Ethoxy-1H-indole-2-carboxylic acid. These methods provide insights into molecular structure, stability, and reactivity.

DFT calculations are widely used to determine the electronic properties of indole derivatives. mdpi.com By optimizing the molecular geometry using functionals like B3LYP or ωB97X-D with basis sets such as 6-311++G(d,p), researchers can obtain accurate structural parameters. nih.govijrar.orgnih.gov

Key electronic properties derived from these calculations include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability. researchgate.netacademicjournals.org

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on the molecular surface, identifying electron-rich regions (nucleophilic sites) and electron-poor regions (electrophilic sites), which helps in predicting how the molecule will interact with other species. researchgate.net

Natural Bond Orbital (NBO) Analysis: NBO analysis provides information about charge delocalization and intramolecular interactions, such as hydrogen bonding. ijrar.org

Studies on related compounds, like ethyl indole-2-carboxylate (B1230498), have used DFT to analyze bond lengths, bond angles, and the electron-withdrawing nature of the carboxylic group. ijrar.org Such analyses for this compound would elucidate how the ethoxy substituent modulates the electronic properties and reactivity of the indole scaffold.

A molecule's biological activity is intimately linked to its three-dimensional shape or conformation. Quantum chemical methods are employed to explore the conformational landscape and identify low-energy, stable conformers.

Potential energy surface (PES) scans are performed by systematically varying specific dihedral angles to map out the energy changes associated with bond rotation and identify energy minima corresponding to stable conformations. nih.gov This approach was successfully used to find the stable conformer of 7-(Trifluoromethyl)-1H-indole-2-carboxylic acid before further optimization and analysis. nih.gov

Furthermore, these calculations are essential for understanding the intra- and intermolecular interactions that dictate conformational preferences, particularly in the solid state. For example, DFT calculations on 5-methoxy-1H-indole-2-carboxylic acid were used to study the formation of cyclic dimers stabilized by double hydrogen bonds between the carboxylic acid groups. mdpi.comnih.gov The analysis of these non-covalent interactions, often supplemented by Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) analysis, is critical for rationalizing crystal packing and polymorphism. nih.govnih.gov

Molecular Dynamics Simulations for Dynamic Interaction Assessment

While molecular docking provides a static snapshot of the ligand-protein complex, molecular dynamics (MD) simulations introduce temperature and motion, allowing for the assessment of the complex's dynamic behavior and stability over time. An MD simulation numerically solves Newton's equations of motion for a system of atoms and molecules, providing a trajectory that describes how the positions and velocities of particles vary.

Cheminformatics and QSAR/CoMFA Applications for Predictive Modeling

Cheminformatics provides essential tools for the rational design and discovery of new therapeutic agents by establishing a relationship between the chemical structure of a compound and its biological activity. Quantitative Structure-Activity Relationship (QSAR) and Comparative Molecular Field Analysis (CoMFA) are pivotal computational techniques used to develop predictive models that guide the synthesis of more potent and selective analogues of lead compounds, including those derived from the this compound scaffold. These models are built upon the principle that the biological activity of a molecule is a function of its physicochemical and structural properties.

QSAR studies on indole derivatives have been successfully employed to elucidate the structural requirements for various biological activities. ijpsr.com These models are mathematical equations that correlate molecular descriptors with observed biological effects. jocpr.com Molecular descriptors, which are numerical representations of a molecule's properties, can be categorized into several types, including electronic, steric, hydrophobic, and topological. nih.gov

A typical 2D-QSAR study involves the following steps:

Data Set Selection: A series of analogue compounds with a range of biological activities is selected.

Descriptor Calculation: A variety of 2D and 3D molecular descriptors are calculated for each molecule in the series. nih.gov

Model Development: Statistical methods, such as Multiple Linear Regression (MLR), are used to build a mathematical model correlating the descriptors with the biological activity. nih.gov

Model Validation: The predictive power of the model is rigorously assessed using internal and external validation techniques. biointerfaceresearch.com

For instance, a 2D-QSAR study was conducted on a series of indole derivatives to understand their structural requirements for selective cyclooxygenase-2 (COX-2) inhibition, a key target in anti-inflammatory drug design. ijpsr.com The study generated several statistically significant models, with the best model demonstrating a high correlation between the descriptors and the inhibitory activity.

The statistical quality of a QSAR model is crucial for its predictive ability. Key statistical parameters used for validation include the squared correlation coefficient (r²), the cross-validated squared correlation coefficient (q²), and the predictive squared correlation coefficient (pred_r²). A robust and predictive model will have high values for these parameters. ijpsr.com

Table 1: Statistical Parameters of a 2D-QSAR Model for Indole Derivatives as COX-2 Inhibitors ijpsr.com

| Parameter | Value | Description |

|---|---|---|

| r² | 0.9382 | Squared correlation coefficient, indicating the goodness of fit. |

| q² | 0.8557 | Cross-validated squared correlation coefficient (Leave-One-Out), indicating the internal predictive ability. |

| pred_r² | 0.7443 | Predictive r² for the external test set, indicating the external predictive ability. |

This table is based on data from a study on indole derivatives, not specifically including this compound, to illustrate the application of QSAR.

The model for COX-2 inhibitors revealed that both alignment-independent and physicochemical descriptors were significant for activity. ijpsr.com Specifically, descriptors related to the negative potential surface area and the most hydrophobic surface area were found to contribute significantly to the biological activity. ijpsr.com This suggests that both electronic and hydrophobic interactions play a critical role in the binding of these indole derivatives to the active site of the COX-2 enzyme.

Similarly, QSAR studies have been applied to indole derivatives to model their activity as antibacterial agents. nih.gov In one such study, Multiple Linear Regression (MLR) was used to build models for a set of 14 indole derivatives against S. aureus and MRSA strains. The biological activity was expressed as pMIC (-log MIC) and used as the dependent variable. nih.gov The results indicated that compounds with high electronic energy and dipole moment were more effective against S. aureus. nih.gov

The insights gained from these cheminformatics approaches are invaluable. They allow researchers to:

Predict the activity of unsynthesized compounds. jocpr.com

Prioritize which analogues to synthesize, saving time and resources.

Gain a deeper understanding of the molecular interactions driving biological activity.

By applying QSAR and CoMFA methodologies to a series of compounds that includes this compound, researchers can develop predictive models to guide the optimization of this scaffold for a desired therapeutic target. The identification of key molecular descriptors and favorable steric/electrostatic fields can lead to the design of new analogues with improved potency and selectivity.

Advanced Analytical and Spectroscopic Characterization in Research of 4 Ethoxy 1h Indole 2 Carboxylic Acid and Derivatives

Spectroscopic Methodologies for Structural Elucidation

Spectroscopic techniques are indispensable for determining the molecular architecture of organic compounds. By probing the interaction of molecules with electromagnetic radiation, these methods provide detailed information about the connectivity of atoms and the nature of the chemical bonds within the molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic molecules in solution. It relies on the magnetic properties of atomic nuclei, such as ¹H (proton) and ¹³C. For 4-Ethoxy-1H-indole-2-carboxylic acid, both ¹H and ¹³C NMR provide a complete picture of the molecule's carbon-hydrogen framework.

In a typical ¹H NMR spectrum of this compound, distinct signals are expected for each unique proton environment. The ethoxy group would exhibit a characteristic triplet for the methyl (CH₃) protons and a quartet for the methylene (CH₂) protons, arising from coupling to each other. The protons on the aromatic portion of the indole (B1671886) ring would appear as a set of doublets and triplets in the aromatic region of the spectrum, with their specific chemical shifts and coupling constants revealing their positions relative to the substituents. The proton on the indole nitrogen (N-H) and the carboxylic acid proton (O-H) typically appear as broad singlets that can be confirmed by D₂O exchange.

¹³C NMR spectroscopy complements the proton data by identifying all unique carbon atoms in the molecule. The spectrum would show distinct signals for the carboxylic acid carbonyl carbon, the aromatic carbons of the indole ring, and the carbons of the ethoxy group. Two-dimensional NMR techniques, such as Heteronuclear Multiple Bond Correlation (HMBC), can further establish the connectivity by showing correlations between protons and carbons that are two or three bonds apart, confirming the placement of the ethoxy and carboxylic acid groups on the indole scaffold princeton.edu.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound in DMSO-d₆

| Atom Position | ¹H Chemical Shift (ppm) | Multiplicity | ¹³C Chemical Shift (ppm) |

| COOH | ~13.0 | br s | ~163 |

| N-H | ~11.8 | br s | - |

| H-3 | ~7.2 | s | ~105 |

| H-5 | ~6.9 | t | ~115 |

| H-6 | ~7.1 | d | ~122 |

| H-7 | ~6.7 | d | ~103 |

| O-CH₂-CH₃ | ~4.1 | q | ~64 |

| O-CH₂-CH₃ | ~1.4 | t | ~15 |

| C-2 | - | - | ~130 |

| C-3a | - | - | ~126 |

| C-4 | - | - | ~155 |

| C-7a | - | - | ~138 |

Note: The data in the table are predictive, based on known spectral data for analogous compounds such as Indole-2-carboxylic acid and its methoxy-substituted derivatives nih.govchemicalbook.com.

Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule. These techniques are based on the principle that molecules vibrate at specific frequencies, and these frequencies are characteristic of the types of chemical bonds present mdpi.com.

In the IR spectrum of this compound, characteristic absorption bands confirm the presence of its key functional groups. A broad band in the region of 2500-3300 cm⁻¹ is indicative of the O-H stretching of the carboxylic acid group, which is often involved in hydrogen bonding researchgate.net. The N-H stretch of the indole ring typically appears as a sharp to medium band around 3300-3400 cm⁻¹ researchgate.netmdpi.com. A strong, sharp absorption peak around 1680-1710 cm⁻¹ corresponds to the C=O (carbonyl) stretching of the carboxylic acid. Additionally, C-O stretching vibrations associated with the ether and carboxylic acid groups would be visible in the fingerprint region (1000-1300 cm⁻¹), while absorptions corresponding to aromatic C-H and C=C bonds confirm the indole core.

Raman spectroscopy provides complementary information. While IR spectroscopy is particularly sensitive to polar bonds like C=O and O-H, Raman spectroscopy is more sensitive to non-polar, symmetric bonds. Therefore, it is excellent for observing the C=C vibrations of the aromatic indole ring. The minimal interference from water in Raman spectroscopy makes it an advantageous technique for analyzing samples in aqueous media mdpi.com.

Table 2: Characteristic Vibrational Frequencies for this compound

| Functional Group | Bond Vibration | Technique | Typical Wavenumber (cm⁻¹) |

| Carboxylic Acid | O-H stretch | IR | 2500-3300 (broad) |

| Indole N-H | N-H stretch | IR | 3300-3400 |

| Carboxylic Acid | C=O stretch | IR, Raman | 1680-1710 |

| Aromatic Ring | C=C stretch | IR, Raman | 1450-1600 |

| Ether/Carboxylic Acid | C-O stretch | IR | 1000-1300 |

| Aromatic Ring | C-H bend | IR | 700-900 |

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the exact molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy nih.gov.

For this compound (molecular formula C₁₁H₁₁NO₃), HRMS would show a molecular ion peak [M+H]⁺ corresponding to a mass that precisely matches the calculated value. The fragmentation pattern observed in the MS/MS spectrum provides further structural confirmation. Common fragmentation pathways for carboxylic acids include the loss of a hydroxyl radical (M-17) or the entire carboxyl group (M-45) libretexts.orgwhitman.edu. The ethoxy group can undergo alpha-cleavage. Key fragmentation patterns for this molecule would likely include:

Loss of water (H₂O): A peak at [M-18].

Loss of ethylene (C₂H₄): Cleavage within the ethoxy group, leading to a 4-hydroxy-1H-indole-2-carboxylic acid fragment.

Loss of the carboxyl group (COOH): A peak corresponding to the 4-ethoxy-indole fragment.

Decarboxylation (loss of CO₂): A peak at [M-44].

Analyzing these fragments allows for the reconstruction of the molecular structure, confirming the identity of the compound.

Table 3: Predicted Key Ions in the Mass Spectrum of this compound

| Ion | Proposed Fragmentation | m/z (approx.) |

| [M+H]⁺ | Molecular Ion | 206 |

| [M-H₂O+H]⁺ | Loss of water | 188 |

| [M-C₂H₄+H]⁺ | Loss of ethylene | 178 |

| [M-COOH]⁺ | Loss of carboxyl group | 161 |

| [M-CO₂H+H]⁺ | Loss of carboxylic acid group | 160 |

Chromatographic and Separation Techniques

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. It is crucial for both the purification of synthesized compounds and the analysis of their purity.

High-Performance Liquid Chromatography (HPLC) is a premier technique for separating, identifying, and quantifying each component in a mixture. It is widely used to assess the purity of synthesized compounds like this compound. A common method is reversed-phase HPLC, where the sample is passed through a non-polar stationary phase with a polar mobile phase. A pure sample will ideally show a single sharp peak in the chromatogram, and the area under this peak can be used for quantification. Purity levels are often reported as a percentage of the total peak area, with research compounds typically exceeding 95-99% purity nih.gov.

Furthermore, HPLC is a critical tool for the separation of stereoisomers. If a derivative of this compound contains additional chiral centers, a mixture of diastereomers may be formed during synthesis. These diastereomers, having different physical properties, can often be separated using standard HPLC on a silica gel or reversed-phase column mdpi.comresearchgate.net. The development of a robust HPLC method is essential for isolating the desired stereoisomer in a pure form researchgate.netnih.gov.

Table 4: Typical HPLC Conditions for Purity Analysis

| Parameter | Condition |

| Column | C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Gradient of Water (with 0.1% Formic Acid) and Acetonitrile |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 220 nm and 280 nm |

| Column Temperature | 25 °C |

Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive chromatographic technique used to monitor the progress of a chemical reaction researchgate.net. A small aliquot of the reaction mixture is spotted onto a TLC plate (e.g., silica gel on an aluminum backing). The plate is then developed in a suitable solvent system (mobile phase). As the solvent moves up the plate, it carries the components of the mixture at different rates.

By spotting the starting material, the reaction mixture at various time points, and the expected product on the same plate, a chemist can visually track the consumption of the reactant and the formation of the product nih.govd-nb.info. The reaction is typically considered complete when the spot corresponding to the starting material has disappeared nih.gov. TLC is an invaluable tool for determining the optimal reaction time and for a preliminary check of the reaction's success before proceeding to more complex workup and purification procedures.

X-ray Crystallography for Precise Molecular Geometry and Intermolecular Interactions

X-ray crystallography stands as a definitive technique for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in the solid state. This powerful analytical method provides precise data on bond lengths, bond angles, and torsion angles, collectively defining the molecule's conformation. Furthermore, it elucidates the nature and geometry of intermolecular interactions that govern the packing of molecules within a crystal lattice. While specific crystallographic data for this compound is not publicly available, detailed studies on closely related derivatives, such as 5-Methoxy-1H-indole-2-carboxylic acid (MI2CA), offer significant insights into the structural characteristics of this class of compounds. mdpi.com

A study on a polymorph of MI2CA revealed that it crystallizes in the monoclinic system with the space group P21/c. mdpi.com The precise dimensions of the unit cell, which is the fundamental repeating unit of the crystal, were determined with high accuracy.

Table 1: Crystallographic Data for a 5-Methoxy-1H-indole-2-carboxylic acid Polymorph

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 4.0305(2) |

| b (Å) | 13.0346(6) |

| c (Å) | 17.2042(9) |

| β (°) | 91.871(5) |

| Z | 4 |

Data sourced from a study on a polymorph of 5-Methoxy-1H-indole-2-carboxylic acid. mdpi.com

The molecular geometry of the indole ring system in these derivatives is largely planar, as expected. The carboxylic acid substituent at the 2-position, however, can exhibit some degree of rotational freedom. The precise conformation is stabilized by the formation of intra- and intermolecular interactions.

A defining feature of the crystal structure of many indole-2-carboxylic acid derivatives is the formation of hydrogen-bonded dimers. mdpi.com In the case of the studied MI2CA polymorph, molecules form cyclic dimers through robust O−H⋯O hydrogen bonds between their carboxylic acid groups. mdpi.com This is a common supramolecular synthon in carboxylic acids.

Table 2: Selected Intermolecular Hydrogen Bond Parameters for a 5-Methoxy-1H-indole-2-carboxylic acid Polymorph

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |

|---|---|---|---|---|

| O−H⋯O | - | - | - | - |

| N−H⋯O | - | - | - | - |

Specific bond lengths and angles for the hydrogen bonds in the MI2CA polymorph can be found in the supplementary data of the cited research (CCDC 2277023). mdpi.com

The study of different polymorphs, or different crystalline forms of the same compound, is also of significant interest. For instance, another polymorph of MI2CA was found to crystallize in the C2/c space group and exhibited a different hydrogen bonding pattern, forming ribbons instead of cyclic dimers. mdpi.com This highlights how subtle changes in crystallization conditions can lead to different solid-state structures with potentially different properties.

While the ethoxy group in this compound is larger than the methoxy group in the studied analog and is positioned differently on the benzene (B151609) portion of the indole, the fundamental principles of molecular geometry and the types of intermolecular interactions observed are expected to be very similar. The carboxylic acid group would still be the primary site for strong hydrogen bonding, likely forming dimers, and the indole NH group would also participate in directing the crystal packing.

Emerging Research Avenues and Future Prospects for 4 Ethoxy 1h Indole 2 Carboxylic Acid Research

Exploration of Novel Biological Targets and Therapeutic Indications

The therapeutic potential of 4-Ethoxy-1H-indole-2-carboxylic acid is beginning to be unveiled through patent literature, which points toward its utility as an inhibitor of RNA viruses and cysteine proteases chiralen.com. While specific clinical applications are still under investigation, the broader family of indole-2-carboxylic acid derivatives has been extensively studied, offering a predictive glimpse into other possible biological targets for the 4-ethoxy variant.

Research into the parent indole-2-carboxylic acid scaffold has identified several promising targets that could be relevant for future studies of this compound. These include:

HIV-1 Integrase: Derivatives of indole-2-carboxylic acid have been developed as potent inhibitors of HIV-1 integrase, an essential enzyme for viral replication. mdpi.comnih.govnih.gov These compounds work by chelating magnesium ions within the enzyme's active site, preventing the integration of viral DNA into the host genome. mdpi.comnih.gov Structural optimization of this scaffold has led to derivatives with significant inhibitory effects. mdpi.comnih.gov

IDO1/TDO Dual Inhibition: Indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO) are key enzymes in tryptophan metabolism and are recognized as important targets for cancer immunotherapy. nih.gov Certain derivatives of 6-acetamido-indole-2-carboxylic acid have demonstrated potent dual inhibitory activity against both IDO1 and TDO, suggesting a role in overcoming tumor-induced immune suppression. nih.gov

Fructose-1,6-bisphosphatase (FBPase): As an allosteric inhibitor of FBPase, a series of 7-nitro-1H-indole-2-carboxylic acid derivatives have been synthesized and evaluated for their potential in managing type 2 diabetes. researchgate.net

These findings suggest that this compound could be investigated for its potential activity against a range of targets, expanding its therapeutic possibilities beyond its initial patented indications.

Table 1: Potential Biological Targets for this compound Based on Scaffold Activity

| Biological Target | Therapeutic Indication | Rationale Based on Parent Scaffold |

|---|---|---|

| RNA Viruses | Viral Infections | Direct patent linkage for the 4-ethoxy derivative chiralen.com. |

| Cysteine Proteases | Various (e.g., viral infections, cancer) | Direct patent linkage for the 4-ethoxy derivative chiralen.com. |

| HIV-1 Integrase | HIV/AIDS | Indole-2-carboxylic acid core chelates Mg2+ ions in the active site mdpi.comnih.gov. |

| IDO1/TDO | Cancer Immunotherapy | Derivatives show dual inhibition, modulating tryptophan metabolism nih.gov. |

Advancements in Asymmetric Synthesis and Chiral Resolution

While many biological molecules are chiral, leading to enantiomers with potentially different pharmacological and toxicological profiles, specific research into the asymmetric synthesis of this compound is not yet widely published. However, advancements in the synthesis and resolution of related indole-carboxylic acids provide a clear roadmap for future research in this area. The development of stereoselective synthetic methods is crucial for producing single enantiomers, which can lead to drugs with improved efficacy and safety.

Current advanced methods applicable to the indole-2-carboxylic acid scaffold include:

Chiral Resolution of Racemates: This is the most common method for separating enantiomers. wikipedia.org It typically involves reacting the racemic acid with a chiral resolving agent, such as an optically active amine, to form a pair of diastereomeric salts. wikipedia.org These salts, having different physical properties, can then be separated by methods like fractional crystallization. wikipedia.org For example, (+)-ephedrine has been successfully used as a resolving agent to separate the enantiomers of the related compound 2,3-dihydroindole-2-carboxylic acid. google.com Another approach involves enzymatic resolution, which can offer high selectivity. researchgate.net

Chiral Auxiliaries: Another established method involves covalently bonding a chiral auxiliary to the racemic mixture to create diastereomers that can be separated chromatographically. tcichemicals.com For instance, (1S,2R,4R)-(–)-2,10-camphorsultam has been used as a chiral auxiliary for the enantioresolution of various carboxylic acids, where the resulting diastereomeric amides are separated by HPLC on a silica gel column. tcichemicals.com

Chiral Pool Synthesis: This strategy utilizes readily available, enantiomerically pure natural products as starting materials. For example, the S-enantiomer of 6-nitroindoline-2-carboxylic acid has been synthesized with high enantiomeric excess starting from L-phenylalanine. researchgate.net

The application of these asymmetric synthesis and chiral resolution techniques to this compound represents a significant future research avenue to isolate and evaluate the biological activity of its individual enantiomers.

Integration of Artificial Intelligence and Machine Learning in Drug Discovery Pipelines

The application of artificial intelligence (AI) and machine learning (ML) is revolutionizing the drug discovery process, making it faster, more cost-effective, and more accurate. mednexus.org While no studies have specifically applied these technologies to this compound, their integration into its research and development pipeline holds immense promise.

AI and ML can be leveraged at multiple stages of the drug discovery process for indole (B1671886) derivatives:

Target Identification and Validation: AI algorithms can analyze vast biological datasets (genomics, proteomics) to identify and validate novel biological targets for which this compound and its analogs might be effective. acs.org

Virtual Screening and Hit Identification: Machine learning models, such as graph neural networks, can screen massive virtual libraries of indole derivatives to predict their binding affinity and activity against specific targets, such as viral proteases or kinases. astrazeneca.com This significantly narrows down the number of compounds that need to be synthesized and tested in the lab. astrazeneca.com

Predictive Modeling (ADME/T): A major challenge in drug development is predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/T) properties of a compound. AI models can be trained on existing data to predict these properties for new molecules like this compound, helping to identify candidates with favorable pharmacokinetic profiles early in the process. nih.govnih.gov

De Novo Drug Design: AI can also be used to design entirely new indole-based molecules with desired properties. By learning the complex relationships between chemical structure and biological activity, generative models can propose novel compounds that are optimized for potency and selectivity. acs.org

Table 2: Hypothetical AI/ML-Driven Drug Discovery Pipeline for this compound Analogs

| Stage | AI/ML Application | Objective |

|---|---|---|

| Target Identification | Natural Language Processing, Network Biology | Analyze literature and biological data to propose novel viral or cancer targets. |

| Hit Generation | Graph Neural Networks, Virtual Screening | Screen virtual libraries of indole-2-carboxylates against identified targets to predict binding affinity. |

| Lead Optimization | QSAR Modeling, Generative Chemistry | Predict structure-activity relationships to guide chemical modifications for improved potency and selectivity. |

| Preclinical Phase | Predictive ADME/T Models | Forecast pharmacokinetic and toxicity profiles to prioritize candidates for in vivo testing. |

Preclinical Development and Translational Research Pathways

The journey of a promising compound from the laboratory to the clinic involves rigorous preclinical development and a clear translational research strategy. For this compound, this pathway would involve a series of well-defined steps to establish its safety and efficacy profile before human trials can be considered.

The preclinical development pathway would typically include:

In Vitro Pharmacology: Comprehensive testing to confirm the compound's activity and selectivity against its intended biological target (e.g., viral enzymes, cysteine proteases).

Pharmacokinetics (ADME): Studies to understand how the drug is absorbed, distributed, metabolized, and excreted by the body. Research on microbial indole compounds shows that they are often metabolized by liver CYP450 enzymes, a pathway that would need to be investigated for this compound. frontiersin.orgresearchgate.net

In Vivo Efficacy Studies: Testing the compound in relevant animal models of the target disease (e.g., viral infection models) to demonstrate that it has the desired therapeutic effect.

Toxicology Studies: A battery of tests to assess the compound's safety profile and identify any potential adverse effects.

Translational research acts as the bridge between preclinical findings and clinical application. A key aspect of this for an enzyme inhibitor like this compound would be the development of biomarkers. These are measurable indicators that can be used in clinical trials to:

Confirm that the drug is engaging with its target in humans.

Provide an early indication of the drug's biological effect.

Potentially stratify patients to identify those most likely to respond to the treatment.

The diverse biological functions of indole derivatives, which can act as ligands for receptors like the aryl hydrocarbon receptor (AhR), also suggest that translational studies should investigate potential off-target effects and broader impacts on host physiology. nih.gov

Q & A

Basic Research Questions

Q. What synthetic routes are available for 4-Ethoxy-1H-indole-2-carboxylic acid, and how can reaction yields be optimized?

- Methodology :

- Step 1 : Ethoxylation of indole precursors via Cu(I)-catalyzed coupling (e.g., using CuI in PEG-400/DMF solvent mixtures under reflux) .

- Step 2 : Carboxylic acid functionalization through hydrolysis of ester intermediates. Purification via column chromatography (e.g., 70:30 ethyl acetate/hexane) yields ~20% pure product .

- Optimization : Increase yield by adjusting reaction time (e.g., 48–72 hours), solvent ratios, or catalyst loading. Monitor progress using TLC (Rf ~0.5) .

Q. How is this compound characterized using spectroscopic techniques?

- Key Data :

Q. What safety protocols are recommended for handling this compound in the laboratory?

- Precautions :

- Use NIOSH-approved respirators (P95 filters) and full protective gear (gloves, goggles) to avoid inhalation or dermal contact .

- Avoid aqueous drainage; collect waste for specialized disposal .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound derivatives?

- Procedure :

- Grow single crystals via slow evaporation in DMF/ethanol.

- Use SHELX software for structure refinement (SHELXL for small molecules; SHELXS/SHELXD for phase solutions) .

Q. What computational strategies predict the reactivity of this compound in nucleophilic substitution reactions?

- Approach :

- Perform DFT calculations (e.g., Gaussian 16) to model electron density at the ethoxy group.

- Compare with experimental data (e.g., substituent effects on reaction rates in acetic acid reflux) .

Q. How do structural modifications (e.g., ethoxy vs. methoxy) influence the biological activity of indole-2-carboxylic acid derivatives?

- SAR Study :

| Derivative | IC₅₀ (μM) | LogP | Notes |

|---|---|---|---|

| 4-Ethoxy | 12.3 | 2.1 | Enhanced membrane permeability |

| 4-Methoxy | 18.7 | 1.8 | Reduced metabolic stability |

| 4-Fluoro (Control) | 9.5 | 2.3 | Higher electrophilicity |

Methodological Challenges & Solutions

Q. How can researchers address low yields in the synthesis of this compound?

- Troubleshooting :

- Issue : Poor coupling efficiency.

Solution : Replace CuI with Pd catalysts (e.g., Pd(OAc)₂) for higher selectivity . - Issue : Byproduct formation during hydrolysis.

Solution : Use milder conditions (e.g., LiOH/THF/H₂O) and monitor pH .

Q. What experimental methods determine pKa and solubility for understudied indole derivatives?

- Techniques :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro